BPO-27 (racemate)

Catalog No.
S007328
CAS No.
1314873-02-3
M.F
C26H18BrN3O6
M. Wt
548.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BPO-27 (racemate)

CAS Number

1314873-02-3

Product Name

BPO-27 (racemate)

IUPAC Name

9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid

Molecular Formula

C26H18BrN3O6

Molecular Weight

548.3 g/mol

InChI

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)

InChI Key

GNHIGSRGYXEQEP-UHFFFAOYSA-N

SMILES

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br

Canonical SMILES

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br

Description

BPO-27 racemate is a potent CFTR inhibitor with an IC50 of 8 nM.

CFTR Inhibitor

BPO-27 (racemate) is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is a chloride channel expressed in various tissues, and its dysfunction is linked to cystic fibrosis. BPO-27 (racemate) exhibits an Inhibitory Concentration (IC50) of 8 nM, signifying strong inhibitory activity []. Studies have shown that the (R)-enantiomer of BPO-27 is the active form, with an even lower IC50 of 4 nM, while the (S)-enantiomer is inactive [].

Researchers use BPO-27 (racemate) to study CFTR function and dysfunction in various cell types. This helps understand the mechanisms of cystic fibrosis and develop potential therapies [, ].

Protein-Protein Interaction Inhibitor

BPO-27 (racemate) can inhibit the formation of interactions between specific proteins. This property makes it valuable for studying protein-protein interactions involved in various cellular processes and diseases []. By disrupting these interactions, researchers can gain insights into their role in health and illness.

Research Tool in Cell Biology and Immunology

BPO-27 (racemate)'s ability to modulate protein interactions and CFTR function makes it a versatile tool for various cell biology and immunology research applications. Researchers can use it to:

  • Investigate cellular signaling pathways involving CFTR
  • Study the role of protein-protein interactions in immune responses
  • Explore the mechanisms of action of other drugs that target CFTR or related pathways

Benzopyrimido-pyrrolo-oxazine-dione, commonly referred to as BPO-27 (racemate), is a synthetic compound with a complex structure characterized by its unique bicyclic framework. The molecular formula for BPO-27 is C26H18BrN3O6C_{26}H_{18}BrN_{3}O_{6}, and it has a molecular weight of approximately 548.35 g/mol. This compound features a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27, which exhibits biological activity, and (S)-BPO-27, which is largely inactive .

Typical of organic compounds, including:

  • Oxidation: This process may involve the conversion of certain functional groups into higher oxidation states.
  • Reduction: The compound can also participate in reduction reactions where it gains electrons or hydrogen.
  • Substitution Reactions: Given its aromatic nature, BPO-27 can undergo electrophilic aromatic substitution.

The specific pathways and mechanisms can vary based on the reagents and conditions used .

BPO-27 has been primarily studied for its inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The (R)-enantiomer has demonstrated significant potency, with an IC50 value as low as 600 pM, indicating its effectiveness in blocking CFTR activity by competing with ATP at the binding site . Additionally, BPO-27 has shown potential in reducing fluid secretion in models of diarrhea induced by bacterial enterotoxins, making it a candidate for therapeutic applications in gastrointestinal disorders .

The synthesis of racemic BPO-27 involves several steps, typically around six, starting from simpler organic precursors. Key methods include:

  • Formation of the Bicyclic Core: Initial steps focus on constructing the bicyclic structure that characterizes BPO-27.
  • Functionalization: Subsequent reactions introduce various functional groups to enhance biological activity.
  • Chiral Separation: The final product is often subjected to chiral supercritical fluid chromatography to isolate the active (R)-enantiomer from the inactive (S)-enantiomer .

BPO-27 is primarily researched for its potential applications in:

  • Antisecretory Therapy: It shows promise in treating diarrheal diseases caused by bacterial toxins by inhibiting fluid secretion in the intestines .
  • Cystic Fibrosis Treatment: Its ability to inhibit CFTR makes it a candidate for therapies aimed at managing cystic fibrosis symptoms .

Moreover, ongoing studies are exploring its efficacy against other gastrointestinal disorders and its metabolic stability for potential clinical use.

Interaction studies have focused on understanding how BPO-27 interacts with CFTR and other biological targets. Key findings include:

  • Competitive Inhibition: The (R)-enantiomer competes directly with ATP for binding at CFTR's nucleotide binding domains, effectively reducing chloride ion flow through the channel .
  • Toxicity Assessment: Studies indicate that (R)-BPO-27 has high oral bioavailability (>90%) with minimal toxicity observed during prolonged administration in animal models .

Several compounds share structural or functional similarities with BPO-27. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
(R)-BPO-27Benzopyrimido-pyrrolo-oxazine-dioneInhibits CFTR; antisecretory effectsActive enantiomer with high potency
(S)-BPO-27Benzopyrimido-pyrrolo-oxazine-dioneInactiveLacks significant biological activity
CFTR inh-172Thiazolidinone derivativeInhibits CFTRActs at a distinct site from ATP binding site
LumacaftorSmall moleculeCorrects misfolded CFTRTargets protein folding rather than inhibition
IvacaftorPotentiatorEnhances function of CFTRWorks by increasing channel opening

BPO-27's distinct mechanism as a competitive inhibitor of ATP at CFTR sets it apart from other compounds that may act as potentiators or correctors of channel function.

Synthetic Pathways for Benzopyrimido-Pyrrolo-Oxazinedione Core Formation

BPO-27 is synthesized through a multi-step process involving key transformations to construct its complex heterocyclic core. The synthesis begins with modifications to earlier pyrimido-pyrrolo-quinoxalinedione (PPQ) analogs, such as PPQ-102, which served as a precursor.

Key steps in the synthesis of BPO-27 include:

  • Bromination: Introduction of a bromine atom at the 5-position of the furan ring to enhance metabolic stability and solubility.
  • Ether Bridge Replacement: Substitution of a secondary amine with an ether bridge to improve aqueous solubility.
  • Carboxylation: Incorporation of a carboxylic acid group at the 2-position of the benzopyrimido-pyrrolo-oxazinedione core, critical for CFTR inhibition.
StepReagents/ConditionsKey IntermediateYield
BrominationN-bromosuccinimide (NBS), light5-Bromofuran derivative~70%
Ether Bridge FormationMitsunobu reaction or nucleophilic substitutionOxazinedione core with ether linkage~60%
CarboxylationPalladium-catalyzed coupling or ester hydrolysisBPO-27 racemate (C₂₆H₁₈BrN₃O₆)~50%

The overall synthesis requires 5–6 steps with an average yield of 11–61%.

Chiral Resolution Techniques for Enantiomeric Separation

BPO-27 contains a single chiral center, necessitating enantiomeric resolution to isolate the biologically active (R)-enantiomer. Chiral supercritical fluid chromatography (SFC) is employed for this purpose.

Process details:

  • Column: RegisCell 3.0 × 25.0 cm column.
  • Mobile Phase: CO₂ with ethanol containing 1% 2-propylamine.
  • Detection: UV at 230 nm.

The separation yields two enantiomers:

  • Fraction 1: (+)-BPO-27 (R-enantiomer, >99.5% enantiomeric excess).
  • Fraction 2: (−)-BPO-27 (S-enantiomer, 98.6% enantiomeric excess).

X-ray Crystallographic Analysis of Absolute Configuration

To determine the absolute configuration of the active enantiomer, X-ray crystallography was performed on the ethyl ester derivative of BPO-27.

Key findings:

  • Crystallography Conditions: Toluene/hexane vapor diffusion.
  • Result: The active enantiomer was confirmed as (R)-BPO-27, while the inactive form was (S)-BPO-27.
  • Structural Features:
    • The (R)-enantiomer adopts a conformation where the 5-bromofuran and phenyl groups are positioned to optimize interactions with CFTR’s ATP-binding site.

Comparative Physicochemical Properties of (R)-BPO-27 and (S)-BPO-27

Despite identical chemical structures, the enantiomers exhibit distinct biological activities and similar physicochemical properties.

Property(R)-BPO-27(S)-BPO-27
Molecular FormulaC₂₆H₁₈BrN₃O₆C₂₆H₁₈BrN₃O₆
Molecular Weight548.34 g/mol548.34 g/mol
Solubility (DMSO)≥14.28 mg/mL (26.04 mM)≥14.28 mg/mL (26.04 mM)
Metabolic Stability<5% metabolism in 4 h (hepatic microsomes)<5% metabolism in 4 h (hepatic microsomes)
CFTR Inhibition (IC₅₀)4 nM (active)Inactive (no inhibition)

Both enantiomers exhibit high stability in vitro, but only (R)-BPO-27 binds to CFTR’s ATP-binding site, competitively inhibiting channel activation.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

547.03790 g/mol

Monoisotopic Mass

547.03790 g/mol

Heavy Atom Count

36

UNII

T5WV2JH7PN

Dates

Modify: 2024-02-18
[1]. Snyder DS, et al. Absolute Configuration And Biological Properties of Enantiomers of CFTR Inhibitor BPO-27. ACS Med Chem Lett. 2013 May 9;4(5):456-459.[2]. Kim Y, et al. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP. Mol Pharmacol. 2015 Oct;88(4):689-96.

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